2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
Description
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Properties
IUPAC Name |
2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-11-17-14(10-23-11)8-20-5-2-12(3-6-20)15-18-19-16(21-15)13-4-7-22-9-13/h4,7,9-10,12H,2-3,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMFOSNXEYZNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent studies.
The molecular formula of this compound is with a molecular weight of 240.37 g/mol. The structure includes a thiophene ring and a piperidine moiety, which are known to enhance biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various bacterial strains, including Mycobacterium bovis BCG. The binding affinity of these compounds to mycobacterial enoyl reductase (InhA) was crucial for their activity, disrupting mycolic acid synthesis and leading to cell lysis .
Comparative Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Compound 8a | M. bovis BCG | Strong inhibition |
| Compound 21c | M. tuberculosis | MIC = 4–8 µM |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively. A review by Paruch (2020) indicated that certain oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Key Findings in Cancer Research
- Compound 3a : Exhibited excellent metabolic stability and bioavailability with a long half-life.
- Mechanism : Induces apoptosis in cancer cells through the activation of caspase pathways.
Neuroprotective Effects
Recent studies have also examined the neuroprotective properties of oxadiazole derivatives. Some compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Neuroprotective Mechanisms
- Oxidative Stress Reduction : Compounds reduce reactive oxygen species (ROS), thereby protecting neuronal integrity.
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines contributes to neuroprotection.
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives and their effects on bacterial strains.
- Desai et al. (2018) : Focused on pyridine-based oxadiazoles demonstrating strong antimicrobial activity against Gram-positive and Gram-negative bacteria.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole and oxadiazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the thiazole and oxadiazole structures enhances the compound's efficacy against microbial pathogens .
Antitumor Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines. Notably, the presence of the thiazole ring is crucial for enhancing the anticancer activity:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HepG2 (liver cancer) | 23.30 ± 0.35 | Doxorubicin |
| A-549 (lung cancer) | >1000 | Cisplatin |
The structure-activity relationship (SAR) studies indicate that modifications to the thiazole and piperidine rings can significantly alter the cytotoxicity of the compounds .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Antimicrobial Efficacy : A study demonstrated that modifications to the thiazole component resulted in increased activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for therapeutic use in resistant infections .
- Anticancer Activity : Another investigation highlighted that derivatives of this compound showed significant growth inhibition in human liver carcinoma cells, indicating a potential pathway for developing new cancer therapies .
- Neuroprotective Effects : Emerging research suggests that compounds similar to this one may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing 1,3,4-oxadiazole derivatives analogous to the target compound?
A typical approach involves intramolecular cyclization of thiosemicarbazides under reflux conditions. For example, 2-thiophenecarboxylic acid hydrazide and phenylisothiocyanate can be reacted in ethanol under reflux to form thiosemicarbazide intermediates, followed by cyclization . Characterization often employs IR, NMR, and elemental analysis to confirm structure and purity .
Q. How is the structural identity of this compound validated experimentally?
Spectroscopic methods (FT-IR, H/C NMR) are standard for functional group and connectivity analysis. Single-crystal X-ray diffraction using programs like SHELXL (SHELX suite) is critical for unambiguous structural determination, especially for resolving stereochemical ambiguities . Elemental analysis (C, H, N, S) further verifies stoichiometric purity .
Q. What biological activity screening strategies are applicable to such heterocyclic compounds?
Initial screening focuses on antimicrobial assays (e.g., agar diffusion for bacteria/fungi). For example, pyrolopyrimidine analogs with substituted aryl groups showed enhanced activity against E. coli and S. aureus by modifying electronic and steric properties at the 4-position . Dose-response studies (MIC/MBC) and comparative analysis against reference drugs (e.g., ciprofloxacin) are recommended .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound's bioactivity?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase) identifies key binding interactions. For instance, substituents like thiophene and methylthiazole enhance hydrophobic contacts, while oxadiazole improves hydrogen bonding. MD simulations (100 ns) assess stability of ligand-protein complexes . QSAR models using Hammett constants or logP values predict activity trends .
Q. What experimental design principles resolve contradictory data in solvent-dependent synthesis?
Systematic DoE (Design of Experiments) evaluates solvent polarity, temperature, and catalyst effects. For example, ethanol vs. DMF may alter cyclization kinetics due to dielectric constant differences, impacting yield and byproduct formation . Reaction monitoring via TLC/HPLC-MS identifies optimal termination points . Conflicting purity data can be resolved by orthogonal methods (e.g., HPLC vs. H NMR integration) .
Q. How does tautomeric equilibria influence the compound's reactivity and biological interactions?
Thione-thiol tautomerism in triazole/oxadiazole systems alters electron density and binding affinity. UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) quantifies tautomer ratios. Computational studies (DFT at B3LYP/6-31G*) predict dominant tautomers and their electrostatic potential maps .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
Protecting groups (e.g., Boc for piperidine) stabilize intermediates during alkylation steps. Flow chemistry (e.g., Omura-Sharma-Swern oxidation) enhances reproducibility in diazomethane synthesis, reducing decomposition risks . Low-temperature (-78°C) quenching of reactive intermediates (e.g., Grignard reagents) minimizes side reactions .
Methodological Notes
- Contradiction Management : Conflicting spectral data (e.g., NMR shifts) may arise from solvent or pH effects. Cross-validate using HSQC/HMBC for unambiguous assignment .
- Biological Assay Pitfalls : False negatives in antimicrobial screens can occur due to poor solubility; use DMSO carriers (<5% v/v) and confirm compound stability in media .
- Synthetic Scalability : Pilot-scale reactions (1–10 mmol) in Schlenk flasks under inert gas (N) prevent oxidation of thiol/thiophene moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
